molecular formula C18H20N2O4 B5016617 N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B5016617
M. Wt: 328.4 g/mol
InChI Key: MGEBFDRIZCHRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic that has been used in both medical and research settings. However, due to its high potential for abuse and dependence, it has been classified as a Schedule I controlled substance in the United States since 2016.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain relief. It binds to these receptors and activates them, leading to a decrease in pain perception. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to hypoxia and even death in high doses. It can also cause sedation, nausea, and vomiting. Long-term use can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for the mu-opioid receptor make it a useful tool for researchers studying pain and addiction. However, its high potential for abuse and dependence make it a risky substance to work with, and researchers must take appropriate safety precautions when handling it.

Future Directions

There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide. One area of interest is its potential as a treatment for pain and other medical conditions. Researchers are also studying its potential for abuse and dependence, and ways to mitigate these risks. Finally, there is interest in developing new compounds that have similar analgesic effects but with less potential for abuse and dependence.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 2,4-dimethoxybenzaldehyde, nitroethane, and ammonium acetate. The final product is a white crystalline powder that is typically sold in the form of a powder or tablets.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. Researchers have also studied its effects on respiratory function and its potential for abuse and dependence.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(13-7-5-4-6-8-13)19-17(21)18(22)20-15-10-9-14(23-2)11-16(15)24-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEBFDRIZCHRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.